4-amino-5-tosylpyrimidine-2(1H)-thione
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Overview
Description
4-amino-5-tosylpyrimidine-2(1H)-thione is a heterocyclic compound that contains a pyrimidine ring with an amino group at the 4-position, a tosyl group at the 5-position, and a thione group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-tosylpyrimidine-2(1H)-thione typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or thiourea under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group can be introduced via a sulfonation reaction using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-tosylpyrimidine-2(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Bases: Pyridine, triethylamine.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfone, sulfoxide.
Reduction Products: Amino derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-amino-5-tosylpyrimidine-2(1H)-thione would depend on its specific application. For instance:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. This could involve binding to the active site of an enzyme or interacting with cellular pathways.
Chemical Reactions: The compound’s reactivity can be attributed to the presence of functional groups such as the amino, tosyl, and thione groups, which can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-tosylpyrimidine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
4-amino-5-methylpyrimidine-2(1H)-thione: Similar structure but with a methyl group instead of a tosyl group.
Uniqueness
4-amino-5-tosylpyrimidine-2(1H)-thione is unique due to the presence of the tosyl group, which can impart specific chemical properties such as increased stability and reactivity
Properties
IUPAC Name |
6-amino-5-(4-methylphenyl)sulfonyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c1-7-2-4-8(5-3-7)18(15,16)9-6-13-11(17)14-10(9)12/h2-6H,1H3,(H3,12,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXVSJVWXVSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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